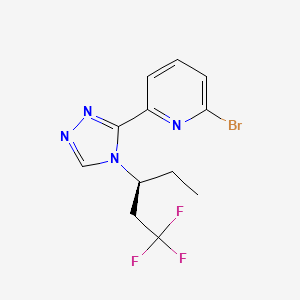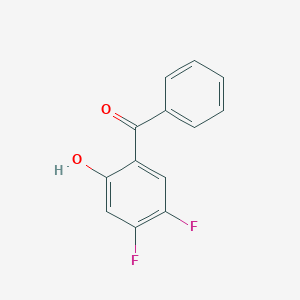
(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8F2O2 and a molecular weight of 234.2 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, which is further connected to a methanone group and another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 4,5-difluoro-2-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 4,5-difluoro-2-hydroxybenzoic acid.
Reduction: Formation of (4,5-difluoro-2-hydroxyphenyl)methanol.
Substitution: Formation of various substituted phenylmethanones depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(2-Hydroxyphenyl)(phenyl)methanone: Similar structure but with the hydroxyl group in a different position, affecting its interactions and applications
Uniqueness
(4,5-Difluoro-2-hydroxyphenyl)(phenyl)methanone is unique due to the presence of fluorine atoms, which enhance its stability and reactivity. The fluorine atoms also influence the compound’s electronic properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C13H8F2O2 |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
(4,5-difluoro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8F2O2/c14-10-6-9(12(16)7-11(10)15)13(17)8-4-2-1-3-5-8/h1-7,16H |
Clé InChI |
BOCKKQDLHNXQPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
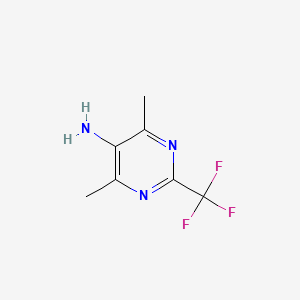
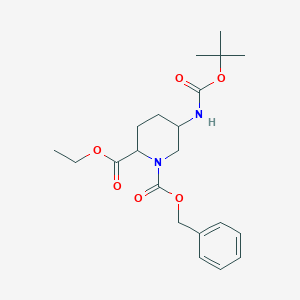
![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
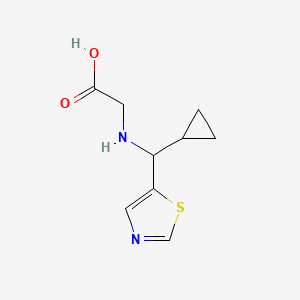

![2,4-Dichloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12987791.png)


![(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)
